Gentamicin B
Overview
Description
BETAMICIN is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various medical applications to treat severe infections. BETAMICIN works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BETAMICIN involves complex chemical reactions. One common method includes the fermentation process using the bacterium Micromonospora purpurea. The fermentation broth is then subjected to various purification steps to isolate BETAMICIN. The compound is further refined through crystallization and other chemical processes to achieve the desired purity .
Industrial Production Methods
Industrial production of BETAMICIN typically involves large-scale fermentation. The process begins with the cultivation of Micromonospora purpurea in a nutrient-rich medium. After sufficient growth, the fermentation broth is harvested, and BETAMICIN is extracted using solvent extraction techniques. The crude extract undergoes multiple purification steps, including ion-exchange chromatography and crystallization, to produce high-purity BETAMICIN suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
BETAMICIN undergoes various chemical reactions, including:
Oxidation: BETAMICIN can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in BETAMICIN.
Substitution: BETAMICIN can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving BETAMICIN include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BETAMICIN can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Scientific Research Applications
BETAMICIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Utilized in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Applied in the development of new antibiotics and antimicrobial agents
Mechanism of Action
BETAMICIN exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the ribosome’s ability to accurately read messenger RNA (mRNA), leading to the production of defective proteins. The disruption of protein synthesis ultimately results in bacterial cell death. BETAMICIN’s primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
BETAMICIN is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Uniqueness
BETAMICIN stands out due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains. Compared to other aminoglycosides, BETAMICIN may have unique pharmacokinetic properties and a distinct side effect profile, making it a valuable option in specific clinical scenarios .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-GGEUKFTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |
Record name | Betamicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101043341 | |
Record name | Betamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-15-3 | |
Record name | Gentamicin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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